2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid
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Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting various biological activities . Trifluoroacetic acid is a strong acid often used as a solvent or acid catalyst in organic synthesis .
Synthesis Analysis
The synthesis of azetidine derivatives can be achieved through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex due to the presence of the four-membered azetidine ring and various substituents . The InChI code can provide a textual representation of the molecule .Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, they can participate in aza-Michael addition reactions with NH-heterocycles .Physical and Chemical Properties Analysis
Azetidine derivatives generally have a high boiling point due to the presence of the nitrogen atom in the ring . They can exist in different physical forms such as powder or oil .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid involves the reaction of azetidine-3-carboxylic acid with sodium azide to form 2-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, which is then treated with trifluoroacetic acid to obtain the final product.", "Starting Materials": [ "Azetidine-3-carboxylic acid", "Sodium azide", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Azetidine-3-carboxylic acid is dissolved in water and cooled to 0-5°C.", "Step 2: Sodium azide is added to the solution and the mixture is stirred at room temperature for 24 hours.", "Step 3: The resulting precipitate is filtered and washed with water.", "Step 4: The solid is dissolved in a mixture of water and trifluoroacetic acid.", "Step 5: The solution is stirred at room temperature for 24 hours.", "Step 6: The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the final product, 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid." ] } | |
CAS No. |
2648939-88-0 |
Molecular Formula |
C8H9F3N4O4 |
Molecular Weight |
282.2 |
Purity |
95 |
Origin of Product |
United States |
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